2-Amino-2-imino-1-methylethyl imidothiocarbamate
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Overview
Description
2-Amino-2-imino-1-methylethyl imidothiocarbamate is a chemical compound with a unique structure that includes both amino and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-imino-1-methylethyl imidothiocarbamate typically involves the reaction of creatinine with thiosemicarbazide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include the use of solvents such as methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-imino-1-methylethyl imidothiocarbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-2-imino-1-methylethyl imidothiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and oxidative stress-related conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-imino-1-methylethyl imidothiocarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-2-imino-1-methylethyl imidothiocarbamate is unique due to its dual amino and imino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its similar counterparts.
Properties
CAS No. |
88526-36-7 |
---|---|
Molecular Formula |
C4H10N4S |
Molecular Weight |
146.22 g/mol |
IUPAC Name |
(1-amino-1-iminopropan-2-yl) carbamimidothioate |
InChI |
InChI=1S/C4H10N4S/c1-2(3(5)6)9-4(7)8/h2H,1H3,(H3,5,6)(H3,7,8) |
InChI Key |
MZJFQRJOYYODOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=N)N)SC(=N)N |
Origin of Product |
United States |
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